

Selection of internal standards for Rivaroxaban nitroso impurity quantification

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Compound of Interest

Compound Name: *[(4-methoxyphenyl)methyl]
(methyl)nitrosoamine*

CAS No.: 84174-20-9

Cat. No.: B6167838

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Application Note: Precision Quantification of N-Nitroso-Rivaroxaban

Abstract

The quantification of Nitrosamine Drug Substance Related Impurities (NDSRIs) in Rivaroxaban presents unique challenges due to the structural complexity of the API and the stringent sensitivity requirements (ng/g levels) mandated by FDA and EMA. This guide addresses the critical variable in method development: Internal Standard (IS) Selection. While generic nitrosamine standards (e.g., NDMA-d6) are insufficient for NDSRIs, using the Stable Isotope Labeled (SIL) API (Rivaroxaban-d4) often fails to correct for specific matrix effects and retention time shifts associated with the nitroso-moiety. This protocol establishes N-Nitroso-Rivaroxaban-d4 as the gold standard IS and provides a validated LC-MS/MS workflow for its application.

Regulatory & Scientific Context

Rivaroxaban is a direct factor Xa inhibitor containing a morpholinone ring and an amide linker. Under specific processing conditions (presence of nitrites and acidic environment), the secondary amine precursors or degradation products can form N-Nitroso-Rivaroxaban (NNRI).

Regulatory bodies (FDA, EMA) classify NNRI as an NDSRI. Unlike small nitrosamines (NDMA), NDSRIs share the backbone of the API, making chromatographic separation difficult and ionization suppression by the API a significant risk.

- Target Analyte: N-Nitroso-Rivaroxaban (NNRI)[1]
- Regulatory Limit: Based on Carcinogenic Potency Categorization Approach (CPCA).[2] Typically, limits range from 26.5 ng/day to 1500 ng/day depending on the "activating" or "deactivating" features of the structure.
- Required LOQ: Often < 10% of the Acceptable Intake (AI) limit relative to the maximum daily dose.

Technical Deep Dive: The Internal Standard Dilemma

The selection of an Internal Standard is not merely a formality; it is the primary mechanism to compensate for Matrix Effects and Recovery Losses.

Why SIL-API (Rivaroxaban-d4) is Insufficient

Many labs default to using the deuterated API (Rivaroxaban-d4) as the IS. This is scientifically flawed for NDSRI analysis:

- Retention Time Shift: The addition of a Nitroso group (-N=O) significantly alters the polarity and hydrophobicity compared to the API. NNRI elutes later than Rivaroxaban on reverse-phase columns. Therefore, Rivaroxaban-d4 does not co-elute with NNRI and cannot correct for transient ion suppression at the specific elution time of the impurity.
- Ionization Differences: The API ionizes differently (protonation of the amide/amine) than the Nitroso-variant.
- Extraction Recovery: The solubility profile of the Nitroso-impurity differs slightly from the API, leading to differential extraction efficiency.

The "Carrier Effect"

At trace levels (ppb), analytes can adsorb to glassware or instrument flow paths. A Stable Isotope Labeled (SIL) version of the impurity (e.g., NNRI-d4) acts as a "carrier," occupying these active sites and ensuring linear transmission of the analyte to the detector.

Decision Matrix: IS Selection

Internal Standard Type	Suitability	Scientific Rationale
N-Nitroso-Rivaroxaban-d4	Ideal (Gold Standard)	Perfect co-elution; Identical ionization efficiency; Corrects for specific matrix effects; Provides "Carrier Effect".
Rivaroxaban-d4 (SIL-API)	Conditional / Poor	Elutes at API retention time, not Impurity RT. Fails to correct for ion suppression at the impurity's specific elution window.
NDMA-d6 / NDEA-d6	Unacceptable	Physicochemical properties (MW, LogP) are too distinct from NNRI. No correction for extraction recovery.
Analog IS (e.g., N-Nitroso-Apixaban)	Poor	May mimic structure but lacks identical mass/retention characteristics.

Experimental Protocol

Reagents and Materials

- Reference Standard: N-Nitroso-Rivaroxaban (NNRI), >98% purity.
- Internal Standard: N-Nitroso-Rivaroxaban-d4 (NNRI-d4). Note: If d4 is unavailable, C13-labeled variants are acceptable.
- Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).

- Extraction Solvent: DMSO (for stock) and 50:50 MeOH:Water (for working solutions).

Sample Preparation Workflow

Rivaroxaban has low water solubility. The extraction must solubilize the impurity without crashing out the API in a way that traps the impurity.

Step 1: Stock Preparation

- Dissolve NNRI and NNRI-d4 in DMSO to 1 mg/mL.
- Prepare Intermediate Stock of NNRI-d4 at 1 µg/mL in Methanol.

Step 2: Sample Extraction

- Weigh 100 mg of pulverized Rivaroxaban tablets into a 15 mL centrifuge tube.
- Add 50 µL of NNRI-d4 Intermediate Stock (Internal Standard).
- Add 5.0 mL of Extraction Solvent (Acetonitrile:Water, 80:20 v/v). High organic content is needed to release the impurity from the tablet matrix.
- Vortex for 5 minutes.
- Sonicate for 20 minutes (maintain temp < 30°C to prevent degradation).
- Centrifuge at 4500 rpm for 10 minutes.
- Filter supernatant through a 0.22 µm PTFE filter into an amber HPLC vial.

LC-MS/MS Conditions

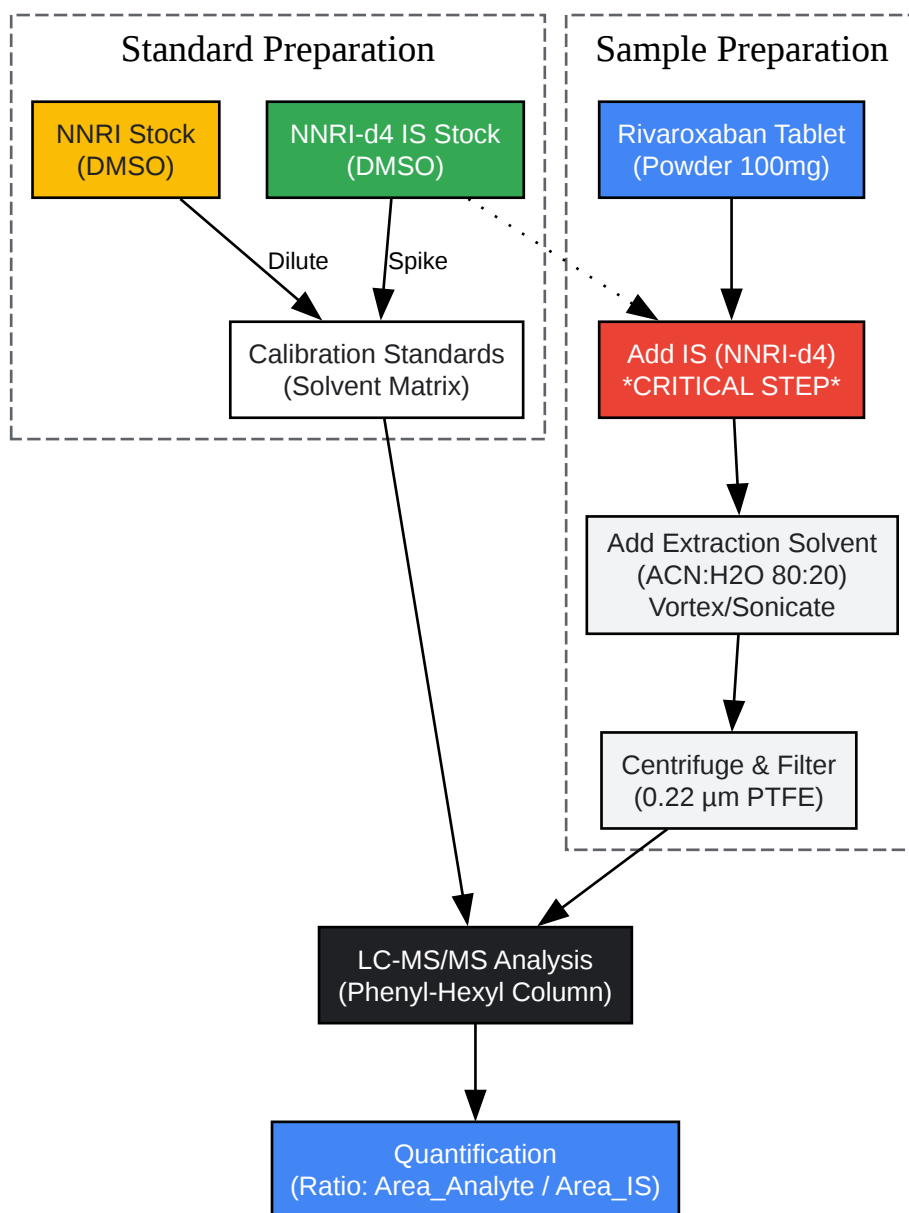
- Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).
- Column: USP L11 (Phenyl-Hexyl) or C18.
 - Recommendation: YMC-Triart Phenyl or Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm). Phenyl phases offer superior selectivity for nitroso-aromatics over C18.

- Mobile Phase A: 0.1% Formic Acid in Water.[3][4]
- Mobile Phase B: 0.1% Formic Acid in Methanol.
- Gradient:
 - 0.0 min: 5% B
 - 1.0 min: 5% B
 - 6.0 min: 95% B (Elute API and Impurity)
 - 8.0 min: 95% B
 - 8.1 min: 5% B
 - 11.0 min: Stop
- MS Parameters (Source: ESI Positive):
 - MRM Transitions:
 - NNRI (Analyte):m/z 465.1 → 145.0 (Quantifier), 465.1 → 230.1 (Qualifier). Note: Precursor mass is approx M+H. Exact mass depends on specific nitroso-isomer formed.
 - NNRI-d4 (IS):m/z 469.1 → 149.0.

Visualizations

Analytical Workflow Diagram

This diagram illustrates the critical path from sample to data, emphasizing the point of IS addition.

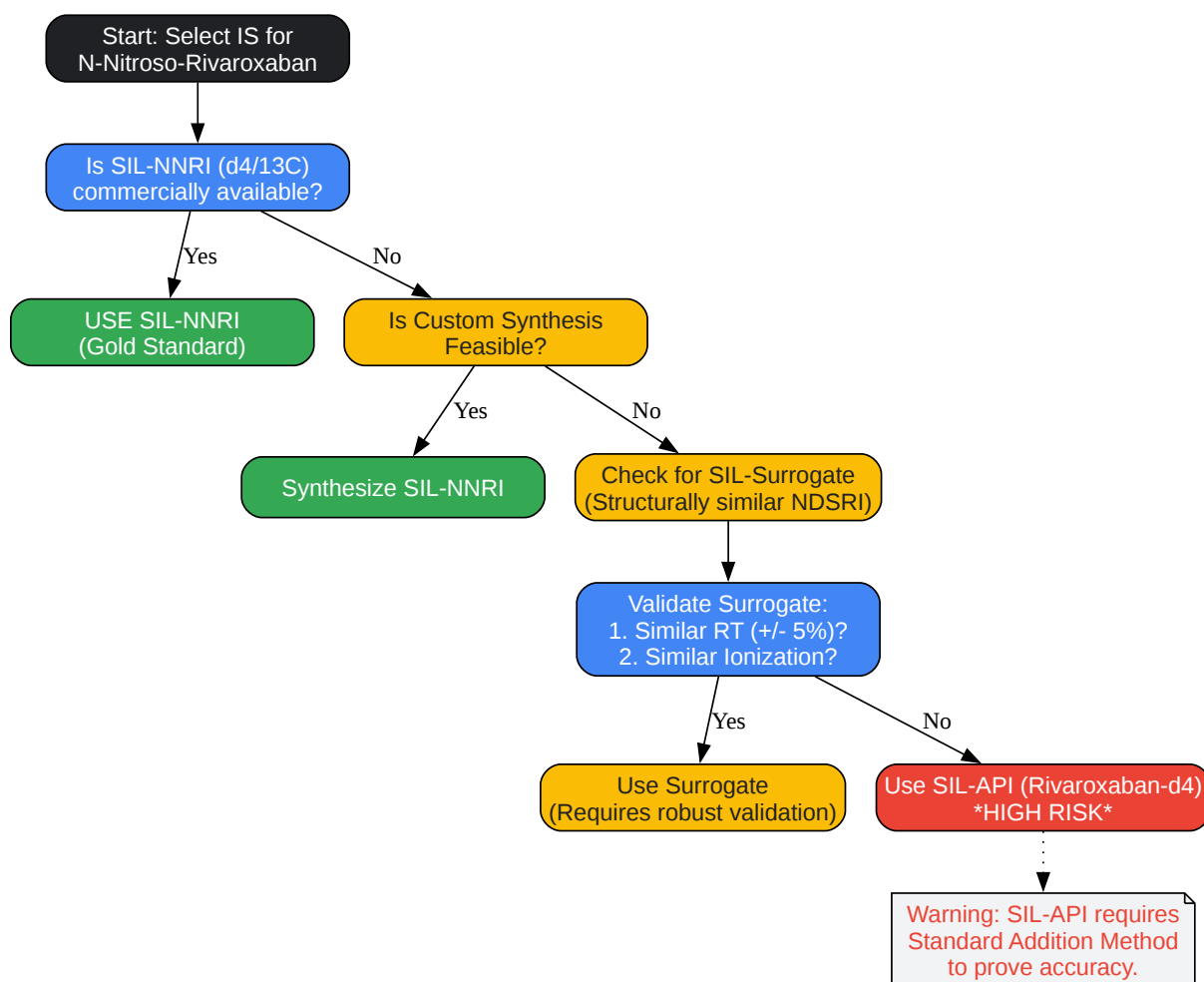


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Caption: Figure 1: Validated extraction workflow. Note that the Internal Standard (NNRI-d4) is added to the powder BEFORE solvent extraction to correct for recovery losses.

Internal Standard Decision Logic

A logic gate for selecting the appropriate standard based on availability and regulatory risk.



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Caption: Figure 2: Decision Matrix for Internal Standard selection. The hierarchy prioritizes structural identity to ensure regulatory compliance.

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